molecular formula C21H25ClN2 B12508389 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride

1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride

Cat. No.: B12508389
M. Wt: 340.9 g/mol
InChI Key: IZAMZJOWAFMMCG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride typically involves the reaction of 2-ethyl-6-methylphenylamine with glyoxal in the presence of hydrochloric acid. The reaction conditions include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Hydrochloric acid acts as a catalyst in this reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chloride ion in the compound can be substituted with other anions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Silver nitrate, sodium iodide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the imidazolium salt.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New imidazolium salts with different anions.

Scientific Research Applications

1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors on cell surfaces, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2-methylphenyl)-1H-imidazol-3-ium chloride
  • 1,3-Bis(2-ethylphenyl)-1H-imidazol-3-ium chloride
  • 1,3-Bis(2,6-dimethylphenyl)-1H-imidazol-3-ium chloride

Uniqueness

1,3-Bis(2-ethyl-6-methylphenyl)-1H-imidazol-3-ium chloride is unique due to its specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25ClN2

Molecular Weight

340.9 g/mol

IUPAC Name

1,3-bis(2-ethyl-6-methylphenyl)imidazol-1-ium;chloride

InChI

InChI=1S/C21H25N2.ClH/c1-5-18-11-7-9-16(3)20(18)22-13-14-23(15-22)21-17(4)10-8-12-19(21)6-2;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

IZAMZJOWAFMMCG-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC=CC(=C1N2C=C[N+](=C2)C3=C(C=CC=C3CC)C)C.[Cl-]

Origin of Product

United States

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